molecular formula C8H6ClFO4S B13204446 2-Chloro-5-(fluorosulfonyl)-3-methylbenzoic acid

2-Chloro-5-(fluorosulfonyl)-3-methylbenzoic acid

Cat. No.: B13204446
M. Wt: 252.65 g/mol
InChI Key: IVXJWTLLKPOBHZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(fluorosulfonyl)-3-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO4S It is a derivative of benzoic acid, characterized by the presence of chloro, fluorosulfonyl, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(fluorosulfonyl)-3-methylbenzoic acid typically involves the introduction of the fluorosulfonyl group onto a pre-existing benzoic acid derivative. One common method is the direct fluorosulfonylation of 2-chloro-3-methylbenzoic acid using fluorosulfonyl chloride (FSO2Cl) under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(fluorosulfonyl)-3-methylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluorosulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfides.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce sulfonic acids.

Scientific Research Applications

2-Chloro-5-(fluorosulfonyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery.

    Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets.

    Industry: It can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(fluorosulfonyl)-3-methylbenzoic acid depends on its specific application. In chemical reactions, the fluorosulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution or addition reactions. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The chloro and methyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-(fluorosulfonyl)-3-methylbenzoic acid is unique due to the presence of both a fluorosulfonyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C8H6ClFO4S

Molecular Weight

252.65 g/mol

IUPAC Name

2-chloro-5-fluorosulfonyl-3-methylbenzoic acid

InChI

InChI=1S/C8H6ClFO4S/c1-4-2-5(15(10,13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

IVXJWTLLKPOBHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)O)S(=O)(=O)F

Origin of Product

United States

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